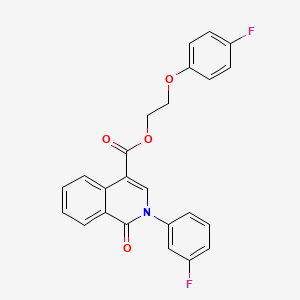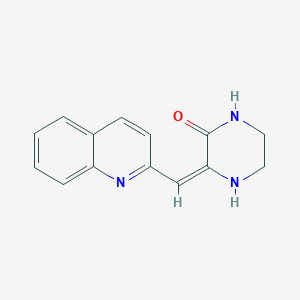
3-(Quinolin-2-ylmethylidene)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Quinolin-2-ylmethylidene)piperazin-2-one” is a chemical compound with the molecular formula C14H13N3O and a molecular weight of 239.27 . It is a powder in physical form .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H13N3O/c18-14-13(15-7-8-16-14)9-11-6-5-10-3-1-2-4-12(10)17-11/h1-6,9,15H,7-8H2,(H,16,18)/b13-9+ .Wissenschaftliche Forschungsanwendungen
Biotransformation and Metabolic Study
- Biotransformation in Human Hepatic Enzymes: 3-(Quinolin-2-ylmethylidene)piperazin-2-one and its derivatives are metabolized in the liver, primarily through the action of the CYP3A4 enzyme, with CYP2D6 playing a minor role. This is demonstrated in a study where eight metabolites were identified and their structures proposed based on mass spectrometry techniques (Minato et al., 2008).
Structural and Molecular Analysis
- Fourier Transform Infrared Spectra: A study on Fourier transform infrared spectra and normal mode analysis of related compounds provides insights into the conformation of these compounds, which is crucial for understanding their interaction with biological receptors (Bajpai et al., 2000).
- Molecular Docking Studies: Investigations involving molecular docking studies of compounds containing the this compound scaffold help understand their potential interactions with various biological targets, aiding in drug development (Desai et al., 2017).
Pharmacological Profiles
- Diverse Pharmacological Properties: Compounds with the this compound structure exhibit a wide range of pharmacological properties, including antimalarial, anti-HIV, anticancer, and more, as reviewed in (El-Azzouny et al., 2020).
Synthesis and Chemical Properties
- Synthetic Methods: Novel methods for the synthesis of derivatives of this compound, highlighting advancements in chemical synthesis techniques, are discussed in (Kornylov et al., 2017).
- Ring Expansion in Synthesis: The synthesis of fully saturated derivatives, through reactions leading to unusual ring expansion of intermediate compounds, is explored in (Zaleska et al., 2003).
Biological Efficacy and Potential
- Antimicrobial Activity: A study demonstrates the synthesis of derivatives with significant antimicrobial activity against various bacteria and fungi, highlighting the potential of these compounds in addressing microbial infections (Patel et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3E)-3-(quinolin-2-ylmethylidene)piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c18-14-13(15-7-8-16-14)9-11-6-5-10-3-1-2-4-12(10)17-11/h1-6,9,15H,7-8H2,(H,16,18)/b13-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSITWHUNWVGOS-UKTHLTGXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(=CC2=NC3=CC=CC=C3C=C2)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)/C(=C\C2=NC3=CC=CC=C3C=C2)/N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


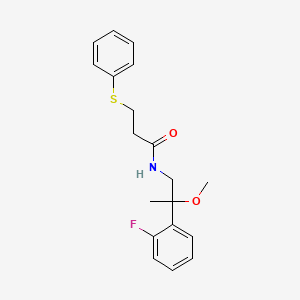
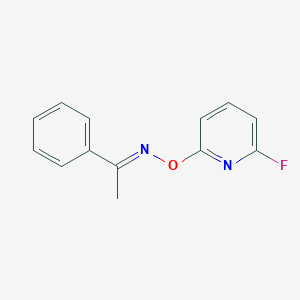
![N,1,3-trimethyl-2,4-dioxo-N-(propan-2-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2378357.png)

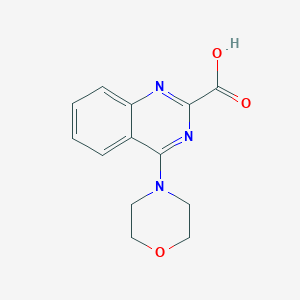
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2378360.png)




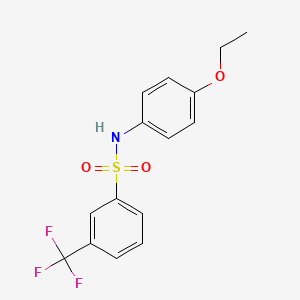
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2378373.png)
